molecular formula C12H12ClN5O B6261552 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 2172444-15-2

1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Cat. No. B6261552
CAS RN: 2172444-15-2
M. Wt: 277.7
InChI Key:
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Description

1-[4-(Aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride, also known as AMPPP, is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It is a white crystalline solid with a molecular weight of 252.7 g/mol. AMPPP has a variety of applications in scientific research, including as a biochemical tool and as a pharmaceutical intermediate.

Scientific Research Applications

1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride has a variety of applications in scientific research. It has been used as a biochemical tool to study the structure and function of enzymes, as well as a pharmaceutical intermediate for the synthesis of drugs. It has also been used as a reagent in organic synthesis, for the synthesis of heterocyclic compounds and for the synthesis of fluorescent probes.

Mechanism of Action

The mechanism of action of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is not fully understood. However, it is known to interact with enzymes, specifically those involved in the metabolism of nucleotides, such as phosphodiesterases and kinases. It is also known to interact with receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride have been studied in a variety of organisms. In vitro studies have demonstrated that 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride has a dose-dependent inhibitory effect on the activity of phosphodiesterase enzymes, and that it can also inhibit the activity of kinases. In vivo studies have shown that 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride has antidepressant, anxiolytic and anticonvulsant effects in mice and rats.

Advantages and Limitations for Lab Experiments

The use of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive, stable and easy to synthesize. It is also non-toxic and has a low solubility, making it ideal for use in biochemical studies. However, it can be difficult to obtain in large quantities, and it is not suitable for use in long-term studies due to its potential for toxicity.

Future Directions

There are a number of potential future directions for research on 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and development. Additionally, further studies on the mechanism of action of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride could lead to the development of new therapeutic strategies for the treatment of a variety of diseases. Other potential future directions include the synthesis of novel derivatives of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride, as well as the development of new methods for its synthesis.

Synthesis Methods

1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-(aminomethyl)phenol with ethyl chloroformate in the presence of triethylamine. This reaction produces the ethyl ester of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, which can then be hydrolyzed to the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride' involves the reaction of 4-(aminomethyl)aniline with ethyl acetoacetate to form 1-(4-aminomethylphenyl)-3-ethoxycarbonylpyrazole. This intermediate is then reacted with guanidine carbonate to form the final product.", "Starting Materials": [ "4-(aminomethyl)aniline", "ethyl acetoacetate", "guanidine carbonate" ], "Reaction": [ "Step 1: 4-(aminomethyl)aniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-aminomethylphenyl)-3-ethoxycarbonylpyrazole.", "Step 2: The intermediate 1-(4-aminomethylphenyl)-3-ethoxycarbonylpyrazole is then reacted with guanidine carbonate in the presence of a solvent such as ethanol to form the final product 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride." ] }

CAS RN

2172444-15-2

Product Name

1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Molecular Formula

C12H12ClN5O

Molecular Weight

277.7

Purity

95

Origin of Product

United States

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